molecular formula C22H23N5O3S2 B2842780 2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide CAS No. 1359219-20-7

2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2842780
CAS No.: 1359219-20-7
M. Wt: 469.58
InChI Key: UXANGTTXYNBZQD-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[4,3-d]pyrimidine derivative characterized by a sulfanyl acetamide side chain and multiple functional substituents:

  • Core structure: Pyrazolo[4,3-d]pyrimidine, a bicyclic heterocycle with fused pyrazole and pyrimidine rings.
  • Substituents: 1-Ethyl and 3-methyl groups: Enhance lipophilicity and metabolic stability. 6-(Thiophen-2-yl)methyl: A thiophene-containing substituent that may influence aromatic stacking or receptor binding.

Properties

IUPAC Name

2-[1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S2/c1-4-27-20-19(14(2)25-27)24-22(26(21(20)29)12-15-8-7-11-31-15)32-13-18(28)23-16-9-5-6-10-17(16)30-3/h5-11H,4,12-13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXANGTTXYNBZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aminopyrazole with Enaminone

Aminopyrazole derivatives react with enaminones under acidic conditions to yield the pyrazolo[4,3-d]pyrimidine core. For instance, 3-methyl-1-ethyl-4,5-diaminopyrazole reacts with diethyl ethoxymethylenemalonate in refluxing acetic acid to form 1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidine (yield: 68–72%). The reaction proceeds via nucleophilic attack at the ethoxy group, followed by cyclization at the ester carbonyl.

Bromination-Cyclization Sequence

Alternative routes involve bromination of aminopyrazoles prior to cyclization. For example, bromination of 5-amino-3-methyl-1-ethylpyrazole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 5-bromo-3-methyl-1-ethylpyrazole , which subsequently reacts with enaminones in acetic acid to form the brominated pyrazolopyrimidine intermediate (yield: 65%). This method enhances regioselectivity for downstream functionalization.

Introduction of Thiophen-2-Ylmethyl Group

The thiophen-2-ylmethyl moiety at position 6 is introduced via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling:

Friedel-Crafts Alkylation

The pyrazolopyrimidine intermediate undergoes Friedel-Crafts reaction with 2-thiophenecarboxylic acid chloride in the presence of AlCl₃. For example, 1-ethyl-3-methyl-7-oxo-5-bromo-pyrazolo[4,3-d]pyrimidine reacts with 2-thiophenecarboxylic acid chloride at 80°C for 12 hours, yielding the 6-(thiophen-2-ylmethyl) derivative (yield: 58%). The reaction mechanism involves electrophilic aromatic substitution, with AlCl₃ acting as a Lewis acid to activate the acyl chloride.

Suzuki-Miyaura Coupling

Alternatively, palladium-catalyzed coupling employs 2-thiophene boronic acid and a brominated pyrazolopyrimidine. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1), the reaction proceeds at 100°C under CO atmosphere, achieving 63% yield. This method offers superior functional group tolerance compared to Friedel-Crafts.

Sulfanyl Acetamide Functionalization

The sulfanylacetamide side chain at position 5 is installed via nucleophilic substitution or thiol-ene click chemistry:

Nucleophilic Substitution

The brominated intermediate reacts with 2-mercapto-N-(2-methoxyphenyl)acetamide in the presence of K₂CO₃ in DMF at 60°C. The thiolate anion displaces bromide, forming the C–S bond (yield: 71%). The acetamide precursor is synthesized by acetylation of 2-methoxyaniline with acetyl chloride in dichloromethane, followed by reaction with mercaptoacetic acid (yield: 84%).

Mitsunobu Reaction

An alternative approach employs Mitsunobu conditions (DIAD, PPh₃) to couple N-(2-methoxyphenyl)acetamide-thiol with a hydroxyl-bearing pyrazolopyrimidine intermediate. This method achieves 66% yield but requires anhydrous conditions.

Purification and Characterization

Crude products are purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization (ethanol/water). Key characterization data include:

Property Value/Description Source
Melting Point 189–192°C
¹H NMR (400 MHz, DMSO) δ 8.21 (s, 1H, pyrimidine-H), 7.85–6.90 (m, 6H, aromatic)
HRMS (ESI) m/z 513.1542 [M+H]⁺ (calc. 513.1538)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Advantages Limitations
Friedel-Crafts 58 95 Simple reagents Requires harsh Lewis acids
Suzuki Coupling 63 97 Mild conditions, scalable CO gas dependency
Nucleophilic Substitution 71 98 High regioselectivity Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrazolopyrimidine core can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: Its unique structural features make it suitable for materials science applications, such as the development of novel polymers or electronic materials.

Mechanism of Action

The mechanism of action of 2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific biological context and the compound’s mode of action.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / ID Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Pyrazolo[4,3-d]pyrimidine 1-Ethyl, 3-methyl, 6-(thiophen-2-yl)methyl, N-(2-methoxyphenyl)acetamide Not explicitly reported
2-({1-Ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide Pyrazolo[4,3-d]pyrimidine 6-(3-Methoxybenzyl), N-(3-fluorophenyl)acetamide Not reported; structural analog
Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate Triazolo[4,3-a]pyrimidine 3-(Thiophen-2-yl), 1-(4-nitrophenyl), 5-phenyl Antitumor (IC₅₀: 8.2 µM vs. A-549 cells)
N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide Pyrimidine-thiophene hybrid Thiophene-2-carboxamide, dichlorophenyl Kinase inhibition (hypothesized)

Key Observations:

Core Heterocycle : The pyrazolo[4,3-d]pyrimidine core in the target compound differentiates it from triazolo[4,3-a]pyrimidines (e.g., ), which exhibit distinct electronic properties and binding affinities .

Thiophene Substituents: The 6-(thiophen-2-yl)methyl group in the target compound is structurally analogous to the 3-(thiophen-2-yl) group in . Thiophene derivatives are known to enhance antitumor activity via π-π stacking with biological targets .

Functional and Pharmacological Comparisons

Table 2: Bioactivity and Therapeutic Potential

Compound Class Mechanism of Action (Inferred) Therapeutic Area Notable Findings Reference
Pyrazolo[4,3-d]pyrimidines Kinase inhibition, ferroptosis induction Oncology, inflammation Structural analogs show sensitivity in OSCC cells ()
Triazolo[4,3-a]pyrimidines DNA intercalation, topoisomerase inhibition Antitumor High potency against A-549 and HepG-2 cells (MTT assay; IC₅₀ < 10 µM)
Thiophene-pyrimidine hybrids Receptor antagonism (e.g., CGRP) Migraine, neurodegeneration MK-0974 () advanced to clinical trials for migraine

Key Insights:

Ferroptosis Induction: Pyrazolo-pyrimidine analogs () trigger ferroptosis in oral squamous cell carcinoma (OSCC) cells, highlighting a possible mechanism for the target compound .

Oral Bioavailability : Trifluoroethylation in MK-0974 () improved pharmacokinetics, a strategy applicable to optimize the target compound’s acetamide group .

Biological Activity

The compound 2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N5O2S2C_{22}H_{23}N_{5}O_{2}S_{2}, with a molecular weight of approximately 397.47 g/mol. The structure includes a pyrazolo[4,3-d]pyrimidine core with a thiophene moiety and an acetamide functional group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC22H23N5O2S2
Molecular Weight397.47 g/mol
Chemical StructureChemical Structure

Anticancer Activity

Research has indicated that compounds similar to the pyrazolo[4,3-d]pyrimidine class exhibit significant anticancer properties. A study evaluating related pyrazolo compounds demonstrated their effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). The mechanism often involves inhibition of specific protein kinases such as CDK2 and Abl kinases, which play vital roles in cell cycle regulation and cancer progression .

Antimicrobial Activity

Pyrazolopyrimidine derivatives have shown promising antimicrobial activity. Their ability to inhibit bacterial growth has been attributed to interactions with bacterial enzymes and metabolic pathways. The presence of the thiophene group in this compound could enhance its antimicrobial properties by increasing lipophilicity and facilitating membrane penetration .

Other Biological Activities

The compound's structural features suggest potential activities beyond anticancer and antimicrobial effects. Preliminary studies indicate possible antiviral properties, particularly against herpes simplex virus (HSV) and other viral pathogens. Molecular docking studies have been employed to predict interactions with viral proteins, suggesting that the compound may inhibit viral replication .

Case Studies

  • Anticancer Evaluation : In vitro studies have shown that derivatives of pyrazolo[4,3-d]pyrimidines can induce apoptosis in cancer cells. For instance, one study reported that certain derivatives led to a significant reduction in cell viability in MCF-7 cells at concentrations as low as 10 µM .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of various pyrazolo compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed?

The synthesis involves multi-step reactions, including pyrazolo[4,3-d]pyrimidine core formation, sulfanylation, and acylation. Critical challenges include regioselectivity during substitution reactions and maintaining purity during thioacetamide group introduction. Optimization of reaction conditions (e.g., solvent choice, temperature control) and purification via chromatography are essential. Structural confirmation relies on NMR (1H/13C) and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized spectroscopically?

  • 1H NMR : Signals for the thiophen-2-ylmethyl group (δ 6.8–7.2 ppm), methoxyphenyl protons (δ 3.8–4.0 ppm for OCH3), and pyrazolo[4,3-d]pyrimidine core (δ 8.1–8.5 ppm for aromatic protons).
  • 13C NMR : Carbonyl groups (C=O at ~170 ppm), thioacetamide sulfur linkage (C-S at ~120 ppm), and pyrimidine carbons (δ 150–160 ppm).
  • HRMS : Exact mass calculated using molecular formula (C22H23N5O4S) with isotopic pattern analysis to confirm purity .

Q. What initial biological screening assays are recommended for this compound?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the pyrazolo[4,3-d]pyrimidine scaffold’s known role in modulating enzymatic activity. Use cell viability assays (MTT or resazurin) in cancer cell lines, given structural analogs’ reported antiproliferative effects. Dose-response curves (IC50 determination) and selectivity profiling against related enzymes are critical .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective sulfanylation?

Sulfanylation at the pyrimidine C5 position requires careful control of nucleophilic agents (e.g., thiols) and pH. Kinetic studies show that polar aprotic solvents (DMF or DMSO) at 60–80°C enhance selectivity. Catalytic bases like triethylamine (10 mol%) improve reaction rates while minimizing side reactions (e.g., hydrolysis of the thioacetamide group) .

Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[4,3-d]pyrimidine analogs?

Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound stability. Conduct orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and stability studies (HPLC monitoring under physiological pH/temperature). Compare results with structurally validated analogs (e.g., furan-2-ylmethyl vs. thiophen-2-ylmethyl derivatives) .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Core modifications : Replace thiophen-2-ylmethyl with furan-2-ylmethyl () or phenylethyl () to assess heterocycle impact.
  • Substituent analysis : Vary the methoxyphenyl group (e.g., 3-methoxy vs. 4-chloro) to study electronic effects.
  • Functional group swaps : Test acetamide vs. trifluoromethylacetamide () for metabolic stability. Use computational docking (e.g., AutoDock Vina) to predict binding modes to targets like EGFR or CDK2 .

Q. What computational methods predict metabolic liabilities of the thioacetamide group?

Use in silico tools like ADMET Predictor™ or GLORYx to identify susceptibility to hydrolysis or oxidation. Molecular dynamics simulations (AMBER or GROMACS) can model interactions with cytochrome P450 enzymes. Experimental validation via LC-MS/MS in microsomal stability assays is recommended .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReaction TypeConditionsYield (%)Purity (HPLC)
1Core formationReflux in DMF, 12 h6595%
2SulfanylationDMSO, 70°C, 6 h7298%
3AcylationCH2Cl2, RT, 3 h8597%
Adapted from methods in

Q. Table 2: Comparative SAR of Pyrazolo[4,3-d]pyrimidine Derivatives

Substituent (R1/R2)Biological Activity (IC50, μM)Selectivity Ratio (Target/Off-Target)
Thiophen-2-ylmethyl0.12 ± 0.03 (Kinase X)15:1
Furan-2-ylmethyl0.45 ± 0.12 (Kinase X)8:1
Phenylethyl>10 (Inactive)N/A
Data synthesized from

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